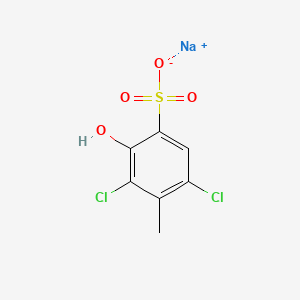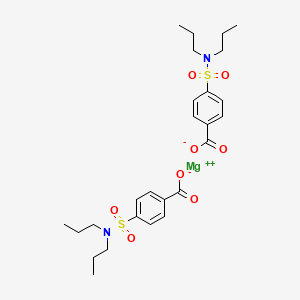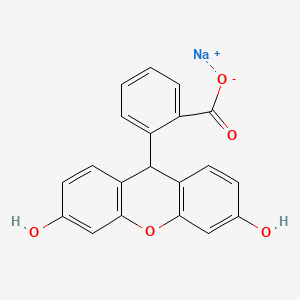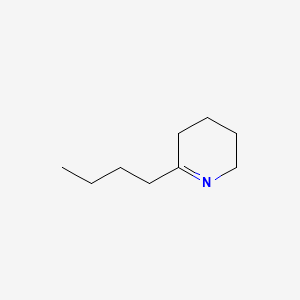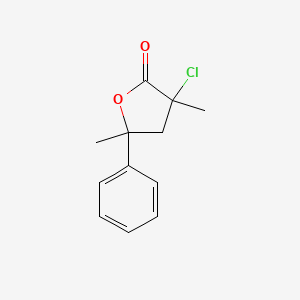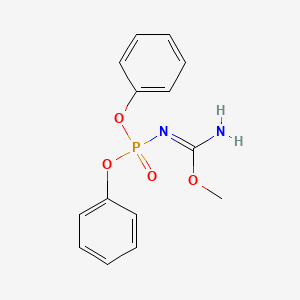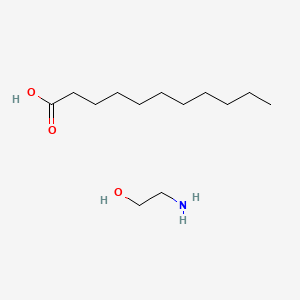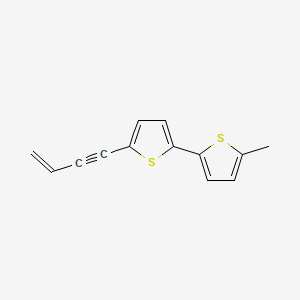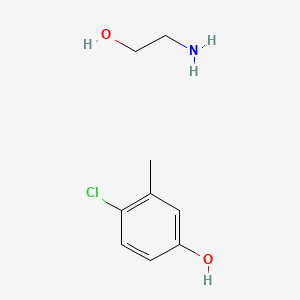
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyanomethyl group, and an isopropylphenyl group. Its chemical properties make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl cyanide with 5-chloro-2-isopropylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chlorophenyl cyanomethyl ketone
- Pyrazole derivatives
Comparison
Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride exhibits unique properties, such as higher reactivity and specificity in certain reactions. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
84196-21-4 |
|---|---|
分子式 |
C17H17Cl3N2 |
分子量 |
355.7 g/mol |
IUPAC 名称 |
2-(5-chloro-1-methyl-2-propan-2-ylpyridin-1-ium-4-yl)-2-(4-chlorophenyl)acetonitrile;chloride |
InChI |
InChI=1S/C17H17Cl2N2.ClH/c1-11(2)17-8-14(16(19)10-21(17)3)15(9-20)12-4-6-13(18)7-5-12;/h4-8,10-11,15H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
CFKMGLMLDRAGTO-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=[N+](C=C(C(=C1)C(C#N)C2=CC=C(C=C2)Cl)Cl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


